2-Methyloxane-4-thiol
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Overview
Description
2-Methyloxane-4-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloxane-4-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method relies on the high nucleophilicity of sulfur to displace the halide ion, forming the thiol . Another method uses thiourea as a nucleophilic sulfur source, which reacts with an alkyl halide to produce an alkylisothiouronium salt. This intermediate is then hydrolyzed to yield the thiol .
Industrial Production Methods
In industrial settings, the production of thiols often involves large-scale reactions using similar principles. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the thiol meets specific standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group displaces a leaving group in a substrate.
Common Reagents and Conditions
Common reagents used in reactions with thiols include oxidizing agents like bromine (Br2) and iodine (I2) for oxidation reactions, and bases such as sodium hydroxide (NaOH) for deprotonation reactions . Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include disulfides, thioacetals, and various substituted thiol derivatives. These products are valuable in different chemical processes and applications.
Scientific Research Applications
2-Methyloxane-4-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyloxane-4-thiol involves its ability to participate in redox reactions and form disulfide bonds. Thiols act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . They also play a role in enzymatic reactions and cellular signaling pathways, contributing to various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but different reactivity and applications.
2-Methyloxolane: A related compound used as a solvent in green chemistry applications.
Thiourea: A sulfur-containing compound with diverse applications in organic synthesis and biological research.
Uniqueness
2-Methyloxane-4-thiol is unique due to its specific structure, which imparts distinct reactivity and properties compared to other thiols. Its ability to form stable thioacetals and participate in redox reactions makes it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-methyloxane-4-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-5-4-6(8)2-3-7-5/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASSWVHNNJRVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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